molecular formula C18H27NO5 B5984980 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate

1-[3-(2-ethylphenoxy)propyl]piperidine oxalate

Cat. No. B5984980
M. Wt: 337.4 g/mol
InChI Key: BNKKZHYBHAQIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-ethylphenoxy)propyl]piperidine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate is not fully understood. However, it is believed to work by inhibiting the reuptake of certain neurotransmitters such as dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the analgesic and anti-inflammatory effects observed.
Biochemical and Physiological Effects:
1-[3-(2-ethylphenoxy)propyl]piperidine oxalate has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential analgesic and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models, suggesting its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate in lab experiments is its potential use in the development of new drugs for the treatment of pain and inflammation. Its analgesic and anti-inflammatory properties make it a potential candidate for the development of new drugs in this area. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for the study of 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate. One direction is the development of new drugs for the treatment of pain and inflammation. Another direction is the study of this compound for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are also needed to determine the safety and toxicity of this compound for use in humans.

Synthesis Methods

1-[3-(2-ethylphenoxy)propyl]piperidine oxalate can be synthesized using various methods. One of the commonly used methods is the reaction of 1-piperidin-4-ylpropan-1-one with 2-ethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with oxalic acid to form 1-[3-(2-ethylphenoxy)propyl]piperidine oxalate.

Scientific Research Applications

1-[3-(2-ethylphenoxy)propyl]piperidine oxalate has been studied for its potential applications in the field of medicine. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[3-(2-ethylphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.C2H2O4/c1-2-15-9-4-5-10-16(15)18-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKKZHYBHAQIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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